molecular formula C24H18FN3O2 B11177030 12-(4-fluorophenyl)-3-(furan-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

12-(4-fluorophenyl)-3-(furan-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B11177030
M. Wt: 399.4 g/mol
InChI Key: XCMUYWXEEBJOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-(4-fluorophenyl)-3-(furan-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound that belongs to the class of benzimidazoquinazolinones This compound is characterized by the presence of a fluorophenyl group, a furan ring, and a benzimidazoquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(4-fluorophenyl)-3-(furan-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the quinazolinone moiety: This step involves the cyclization of the benzimidazole intermediate with an appropriate reagent, such as an isocyanate or a carbodiimide.

    Attachment of the furan ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a furan-containing reagent.

    Incorporation of the fluorophenyl group: This step typically involves a nucleophilic substitution reaction using a fluorinated aromatic compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

12-(4-fluorophenyl)-3-(furan-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The benzimidazoquinazolinone core can be reduced under suitable conditions to form dihydro or tetrahydro derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Products include furanones and other oxygenated derivatives.

    Reduction: Products include dihydro or tetrahydro derivatives of the benzimidazoquinazolinone core.

    Substitution: Products include substituted derivatives with various functional groups replacing the fluorophenyl group.

Scientific Research Applications

12-(4-fluorophenyl)-3-(furan-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 12-(4-fluorophenyl)-3-(furan-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-difluoromethyl quinazolinones
  • 4-fluoromethyl quinazolinones
  • Benzimidazole derivatives

Uniqueness

12-(4-fluorophenyl)-3-(furan-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and bioavailability, while the furan ring contributes to its reactivity and potential bioactivity.

Properties

Molecular Formula

C24H18FN3O2

Molecular Weight

399.4 g/mol

IUPAC Name

12-(4-fluorophenyl)-3-(furan-2-yl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C24H18FN3O2/c25-16-9-7-14(8-10-16)23-22-18(12-15(13-20(22)29)21-6-3-11-30-21)27-24-26-17-4-1-2-5-19(17)28(23)24/h1-11,15,23H,12-13H2,(H,26,27)

InChI Key

XCMUYWXEEBJOJC-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=NC4=CC=CC=C4N3C2C5=CC=C(C=C5)F)C6=CC=CO6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.